
Ethenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, flammable liquid with a boiling point of -22.8°C and a molecular weight of 58.15 g/mol . The structure of ethenylsilane consists of a vinyl group (CH2=CH-) attached to a silicon atom (SiH3), making it a versatile compound in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Ethenylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with silicon hydrides in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic addition of silicon hydrides to vinyl compounds under controlled conditions. This method ensures the efficient production of this compound with minimal impurities .
化学反応の分析
Types of Reactions
Ethenylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: This compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as platinum or palladium complexes.
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products have significant applications in materials science and industrial chemistry .
科学的研究の応用
Ethenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
作用機序
The mechanism of action of ethenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom in this compound can interact with oxygen, nitrogen, and other electronegative atoms, forming stable siloxane or silanol linkages. These interactions are crucial for its applications in materials science and surface modification .
類似化合物との比較
Similar Compounds
Similar compounds to ethenylsilane include:
- Methylsilane (CH3SiH3)
- Ethylsilane (C2H5SiH3)
- Phenylsilane (C6H5SiH3)
- Trichlorosilane (SiHCl3)
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity and versatility compared to other silanes. This vinyl functionality allows this compound to participate in a broader range of chemical reactions, making it valuable in various synthetic and industrial applications .
特性
CAS番号 |
7291-09-0 |
|---|---|
分子式 |
C2H3Si |
分子量 |
55.13 g/mol |
IUPAC名 |
ethenylsilane |
InChI |
InChI=1S/C2H3Si/c1-2-3/h2H,1H2 |
InChIキー |
ARLJCLKHRZGWGL-UHFFFAOYSA-N |
SMILES |
C=C[SiH3] |
正規SMILES |
C=C[Si] |
ピクトグラム |
Irritant |
同義語 |
vinylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


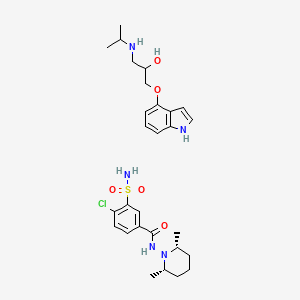
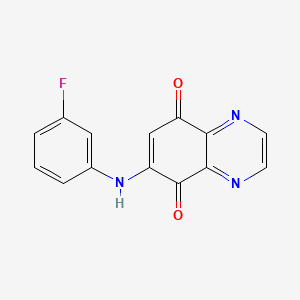
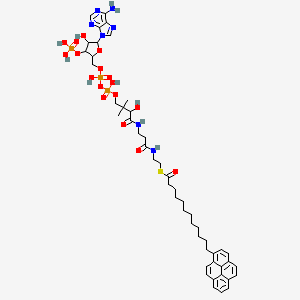
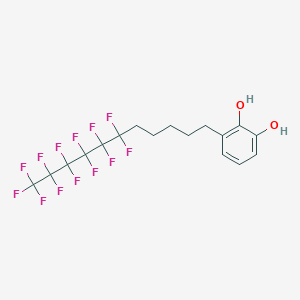
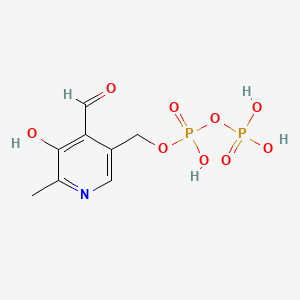
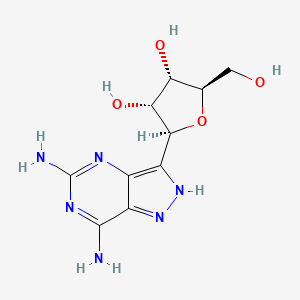

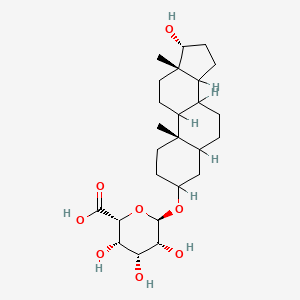
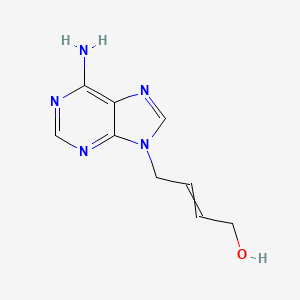
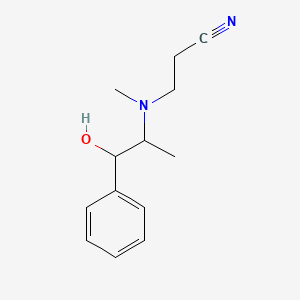

![2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine](/img/structure/B1197054.png)


